calcium l-aspartate
Description
Significance of L-Aspartate as a Biological Ligand
L-aspartic acid, a non-essential amino acid, is a fundamental building block of proteins and a key metabolite in various cellular processes researchgate.net. In its ionized form, L-aspartate, it functions as a crucial biological ligand. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. L-aspartate possesses two carboxylate groups and an amino group, all of which can act as potential electron donors, enabling it to effectively bind with metal ions researchgate.netnih.gov. This binding capability is vital in numerous biological systems where metal ions play catalytic or structural roles in enzymes and proteins.
Academic Importance of Metal-Amino Acid Chelates
Metal-amino acid chelates are a class of compounds that have garnered considerable academic interest due to their enhanced bioavailability and stability compared to inorganic metal salts. Chelation is a process where a central metal ion is bonded to a ligand at two or more points, forming a ring-like structure acs.org. This structure protects the metal ion from interacting with other substances, which can improve its absorption and transport in biological systems. The study of these chelates is crucial for advancements in nutrition, pharmacology, and agriculture, as they offer a more efficient way to deliver essential minerals researchgate.net. The unique properties of these compounds make them a significant area of research in coordination chemistry and bioinorganic chemistry acs.org.
Overview of Calcium L-Aspartate as a Specific Amino Acid Chelate
This compound is a specific type of metal-amino acid chelate where calcium is bound to the amino acid L-aspartic acid researchgate.net. It is recognized for its stable chemical structure and good water solubility. In this compound, the calcium ion is chelated by the L-aspartate ligand, which can enhance the bioavailability of calcium nih.gov. This chelation process is believed to facilitate more efficient absorption and utilization of calcium in the body compared to other forms like calcium carbonate or calcium citrate nih.gov. As a result, this compound is considered a third-generation calcium supplement.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7CaNO4 |
|---|---|
Molecular Weight |
173.18 g/mol |
InChI |
InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |
InChI Key |
GYUKEMYHXWICKF-DKWTVANSSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)O.[Ca] |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.[Ca] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.[Ca] |
Related CAS |
39162-75-9 10389-09-0 |
Origin of Product |
United States |
Synthesis Methodologies of Calcium L Aspartate
Chemical Synthesis Approaches
Conventional chemical synthesis remains a primary route for the production of Calcium L-Aspartate, relying on fundamental acid-base reactions and controlled precipitation.
Reaction of L-Aspartic Acid with Inorganic Calcium Salts (e.g., Calcium Hydroxide (B78521), Calcium Carbonate)
The synthesis of this compound is commonly achieved through the reaction of L-Aspartic acid with an inorganic calcium salt. The calcium source can vary, with calcium hydroxide, calcium carbonate, and calcium oxide being frequently utilized. google.com
One prevalent method involves reacting L-Aspartic acid with calcium hydroxide in an aqueous solution. google.com In this process, the acidic L-Aspartic acid is neutralized by the basic calcium hydroxide to form the calcium salt, this compound, and water. Another common approach is the solid-phase synthesis where L-aspartic acid powder is mixed directly with calcium carbonate powder. google.com This reaction yields this compound and carbonic acid, which decomposes into carbon dioxide and water. The general reactions can be represented as:
2 L-Aspartic Acid + Ca(OH)₂ → this compound + 2 H₂O
2 L-Aspartic Acid + CaCO₃ → this compound + H₂O + CO₂
These methods form the basis for producing this compound, which can then be isolated from the reaction mixture. google.comgoogle.com
Optimization of Reaction Parameters (e.g., pH, Temperature, Reactant Ratios, Reaction Time)
The efficiency and quality of this compound synthesis are highly dependent on the careful control of several reaction parameters. Optimization of these factors is crucial for maximizing yield and purity. google.comgoogle.com
Reactant Ratios: The stoichiometry of the reactants is a critical parameter. For the reaction with calcium carbonate, a molar ratio of 2:1 for aspartic acid powder to calcium carbonate powder is typically used. google.com For reactions involving calcium hydroxide, mass ratios such as 3:10 of calcium hydroxide to aspartic acid have been specified. google.com
Temperature: The reaction temperature influences the rate of reaction and the solubility of the product. Synthesis methods describe various optimal temperature ranges. For instance, a solid-phase reaction with calcium carbonate is carried out at temperatures between 50-100°C. google.com Aqueous synthesis with calcium hydroxide often employs a temperature range of 65-85°C. google.com A method for preparing L-calcium aspartate specifies keeping the reacting liquid temperature between 75-85°C. google.com
pH: The pH of the reaction medium is crucial, particularly in aqueous synthesis, as it affects the chelation process. A controlled pH value of between 8 and 9 is maintained during the reaction of L-Aspartic acid with calcium hydroxide to ensure the formation of the desired product. google.com Another method adjusts the pH to a range of 5-7 before proceeding with a low-temperature reaction step. google.com
Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the reactants. Reported reaction times vary depending on the specific method, ranging from 20-30 minutes for an aqueous reaction at 65-85°C to several hours for solid-phase synthesis. google.comgoogle.com One process describes a reaction time of 2.5 hours. google.com
The following table summarizes optimized parameters from various synthesis methods:
| Synthesis Method | Reactant Ratio (Aspartic Acid:Calcium Salt) | Temperature | pH | Reaction Time | Purity/Yield |
| Solid-Phase with CaCO₃ | 2:1 (molar) | 50-100°C | Not specified | 5-7 hours | Not specified |
| Aqueous with Ca(OH)₂ | 10:3 (mass) | 65-85°C | 8-9 | 20-30 min | 99.2% Purity |
| Aqueous with CaCO₃ | 1:0.4 (mass) | 75-85°C | Not specified | 2.5 hours | 99.50% Yield |
| Low-Temp with Ca(OH)₂ | 3.6:1 (mass) | -196°C then 20-80°C | 5-7 | 1-80 min | 98.63% Purity |
Crystallization and Purification Techniques for this compound Powder
Following the chemical reaction, a series of purification and crystallization steps are necessary to isolate high-purity this compound powder. A common procedure involves filtering the reaction product to remove any unreacted solids. google.com The resulting filtrate, which is an aqueous solution of this compound, is then concentrated, often through heating or reduced pressure, to induce crystallization. google.com
After crystallization, the solid product is dried and crushed to obtain a fine powder. google.com An alternative crystallization technique involves adding a hydrophilic organic solvent, such as ethanol, to the aqueous this compound solution. google.com This reduces the solubility of the salt, causing it to precipitate. The process can be enhanced by adding seed crystals to promote the formation of L-calcium aspartate trihydrate crystals. google.com The resulting crystals are then collected through filtration, washed, and dried. google.com Pre-treatment of the L-Aspartic acid raw material by dissolving it in distilled water to make a supersaturated solution, heating to boiling, filtering while hot, and then recrystallizing can also be performed to improve the final product's quality. google.com
Novel Synthesis Techniques and Modifications
Research into the synthesis of this compound has led to the development of novel techniques aimed at improving reaction efficiency and creating materials with unique properties.
Low-Temperature Synthesis Approaches (e.g., Liquid Nitrogen)
A novel preparation method utilizes cryogenic temperatures to enhance the synthesis of L-aspartic acid chelated calcium. google.com In this approach, a suspension of L-Aspartic acid and calcium hydroxide is prepared, and its pH is adjusted to 5-7. google.com The suspension is then subjected to a reaction in liquid nitrogen at a temperature of -196°C for a duration ranging from 1 to 80 minutes. google.com Following the cryogenic reaction, the mixture is thawed at a temperature between 20-80°C. google.com The product is precipitated using 95% ethanol, separated, and dried to yield the final powder. google.com This method leverages the energy from the extreme temperature difference to promote the chemical reaction, reportedly leading to significant improvements in both yield and purity compared to conventional methods. google.com For instance, one example claims a yield of 99.28% and a purity of 98.63%, compared to 88.15% yield and 82.61% purity for a conventional preparation with the same mass ratio of raw materials. google.com
Synthesis of Amorphous Calcium-Aspartate Composites
Beyond crystalline forms, methods have been developed to synthesize amorphous composites of calcium and aspartic acid. One such approach creates a composite material of amorphous calcium carbonate (ACC) and aspartic acid. u-tokyo.ac.jp This is achieved by using a highly concentrated solution of calcium aspartate. u-tokyo.ac.jp The synthesis involves mixing L-Aspartic acid (25 wt.%) and calcium hydroxide (10 wt.%) in a solution that facilitates the formation of a transparent and amorphous solid. u-tokyo.ac.jp X-ray diffraction (XRD) patterns of the resulting material show no diffraction peaks, confirming its amorphous state. u-tokyo.ac.jp This technique demonstrates that aspartic acid, a small biomolecule, can stabilize calcium carbonate in an amorphous state, which is typically thermodynamically unstable. u-tokyo.ac.jp The resulting composite is a new material with potential applications in biomimetic materials development due to its expected high biocompatibility and biodegradability. u-tokyo.ac.jp
Derivation from Biological Sources (e.g., Oyster Shell Calcium)
A significant and sustainable approach to synthesizing this compound involves the utilization of calcium derived from biological sources, such as oyster shells. This method leverages the high calcium carbonate content of these shells, transforming a waste product into a valuable starting material. The general process involves a chelation reaction between the calcium source and L-aspartic acid.
The synthesis process typically begins with the preparation of the oyster shells, which are cleaned, dried, and pulverized to increase the surface area for reaction. The powdered oyster shell, primarily composed of calcium carbonate, is then reacted with L-aspartic acid in an aqueous solution. This reaction is often facilitated by heating and stirring to ensure a complete and uniform chelation process.
Key to this synthesis is the formation of a stable chelate, where the calcium ion is bonded to the L-aspartic acid molecule. Spectroscopic analysis, such as Fourier-transform infrared spectroscopy (FT-IR), is used to confirm the formation of these bonds, typically by observing shifts in the characteristic absorption peaks of the carboxyl and amino groups of L-aspartic acid. The resulting product, L-aspartic acid chelated calcium from oyster shell (ACOS), often presents as an amorphous structure, which can be confirmed through X-ray diffraction (XRD) analysis. doaj.orgresearchgate.net
One patented method details a specific synthesis process where L-aspartic acid and calcium carbonate (which can be sourced from oyster shells) are reacted in purified water. google.com The reaction conditions are carefully controlled to optimize the yield and purity of the final product. The process involves heating the mixture while stirring, followed by filtration and drying of the resulting this compound. google.com Research has demonstrated that this method can achieve a high yield, with specific examples reaching up to 99.50%, and a final product containing 12.1-12.6% calcium. google.com
Table 1: Synthesis of this compound from Biological Sources - Reaction Parameters
| Parameter | Condition | Source |
|---|---|---|
| Reactants | L-aspartic acid, Calcium Carbonate (from oyster shell) | google.com |
| Solvent | Purified Water | google.com |
| Weight Ratio (L-aspartic acid:CaCO3:Water) | 0.9-1.1 : 0.4-0.5 : 4.2 | google.com |
| Reaction Temperature | 75-85 °C | google.com |
| Reaction Time | 1.5-2.5 hours | google.com |
| Yield | Up to 99.50% | google.com |
| Calcium Content | 12.1-12.6% | google.com |
Preparation of this compound Nanoparticles
The synthesis of this compound in nanoparticle form has been an area of active research, driven by the unique properties that nanomaterials exhibit. The preparation of these nanoparticles often employs wet chemical synthesis methods, which allow for control over particle size and morphology.
A common approach to synthesizing this compound nanoparticles is through a wet chemical precipitation method. This involves the reaction of a calcium source with L-aspartic acid under controlled conditions. For instance, a calcium source material can be reacted with an ionic compound that acts as a surfactant in a solvent. google.com The reaction temperature and time are critical parameters that influence the characteristics of the resulting nanoparticles. google.com
One specific method involves mixing a calcium source, such as calcium acetate, with an ionic compound like sodium bicarbonate in a solvent such as ethanol. google.com The mixture is stirred at a controlled temperature, for example, 30°C, for a set duration, followed by drying to recover the nanoparticles. google.com Characterization of these nanoparticles using techniques like Field Emission Scanning Electron Microscopy (FE-SEM) can reveal their size and morphology, with studies reporting the successful synthesis of nanoparticles with diameters in the range of approximately 1 nm to 900 nm. google.com
The application of these nanoparticles has been explored in various fields, including agriculture, where they have been investigated as a novel type of calcium fertilizer. rsc.org Studies have shown that the application of this compound nanoparticles can have a significant effect on plant growth and development. researchgate.net
Table 2: Characteristics of this compound Nanoparticles
| Characteristic | Finding | Source |
|---|---|---|
| Synthesis Method | Wet Chemical Synthesis | google.com |
| Particle Size | ~1 nm to 900 nm | google.com |
| Morphology | Little aggregation observed | google.com |
Complexation Chemistry and Binding Characteristics of Calcium L Aspartate
Molecular Structure and Chelation Dynamics
The interaction between calcium ions and L-aspartate is characterized by the formation of coordination bonds, leading to stable chelate structures. This process involves specific donor atoms within the L-aspartate molecule and distinct coordination modes.
Identification of Binding Sites (e.g., Carboxyl Oxygen, Amino Nitrogen Atoms)
The primary binding sites for calcium ions within L-aspartate and related peptide structures are the carboxyl oxygen atoms and amino nitrogen atoms researchgate.netnih.govmdpi.com. Studies on L-aspartic acid chelated calcium have identified these atoms as major points of interaction researchgate.net. Specifically, the oxygen atom of the aspartic acid's carboxyl group and the nitrogen atom of its side chain amino group are involved in the chelation process nih.gov.
In more complex peptide structures, such as mung bean peptides rich in aspartic acid, calcium ions primarily bind through carboxyl oxygen, carbonyl oxygen, and amino nitrogen atoms mdpi.comnih.gov. The deprotonation of amino acids, which typically occurs at higher pH levels, enhances calcium binding. This deprotonation can lead to a shift in the binding site preference from solely carboxylate binding to a chelation involving both the α-amino group and carboxylate oxygen acs.org. It is noteworthy that calcium ions exhibit a strong preference for oxygen ligands over nitrogen or sulfur ligands, with Ca²⁺••••N bonds generally being longer than Ca²⁺••••O bonds libretexts.org. Within calcium-peptide chelates, both oxygen and nitrogen atoms function as electron donors, forming coordination bonds with the electron-deficient calcium ions nih.govmdpi.com. Nuclear Magnetic Resonance (NMR) studies, such as ¹H NMR, further support the formation of Ca²⁺-COO and Ca²⁺-βCOO bonds within calcium-aspartate complexes, providing detailed insights into the specific atomic interactions bibliotekanauki.pl.
Ligand Denticity and Coordination Modes (e.g., Bidentate Chelation)
Aspartate and glutamate (B1630785) residues are unique among amino acids due to their carboxylate groups, which can bind metal cations in either a monodentate or bidentate fashion researchgate.net. Monodentate binding involves coordination through a single carboxylate oxygen atom, while bidentate binding occurs via both oxygen atoms of the carboxylate group researchgate.net. Calcium ions, being larger than magnesium ions, tend to exhibit a greater propensity for bidentate coordination with the oxygen atoms of carboxylic ligands researchgate.net.
Research on Ca²⁺ complexes involving carboxylate groups has identified multiple binding modes:
Unidentate: Calcium interacts with only one of the two carboxylate oxygens libretexts.org.
Bidentate: Calcium is chelated by both carboxylate oxygens libretexts.org. This mode involves two carboxyl oxygen atoms coordinating with the calcium ion nih.gov.
Mixed ("α-mode"): Calcium is chelated by one carboxylate oxygen and another ligand attached to the α-carbon libretexts.org.
The concept of denticity describes the number of binding sites a ligand utilizes to attach to a central metal atom unacademy.comlibretexts.org. A bidentate ligand, such as aspartate in its bidentate coordination mode, possesses two binding sites unacademy.comlibretexts.org. Chelation, by definition, involves the formation of two or more individual coordinate bonds between a polydentate ligand and a central metal atom, resulting in a ring-like structure unacademy.com. Spectroscopic evidence, such as the splitting of the symmetric stretching mode (νs(COO⁻)) in Fourier Transform Infrared (FT-IR) analyses, can indicate the presence of both monodentate and bidentate coordination modes of Ca²⁺ by carboxylate groups researchgate.net.
Stability of Calcium L-Aspartate Chelates in Aqueous Systems
This compound chelates exhibit notable stability in aqueous environments, a characteristic crucial for their applications. Calcium-peptide chelates, which include aspartic acid, are recognized for their excellent stability mdpi.com. Studies on amino acid chelates, including those formed with aspartic acid and calcium, demonstrate remarkable stability across a range of pH values (pH 3, 5, 7, and 9) and temperatures (4 °C, 25 °C, and 50 °C) in aqueous solutions google.com. No significant precipitation or pH alteration was observed over a three-month period under these varied conditions google.com.
The stability of these chelates is influenced by various factors. The chelation ability of poly(aspartic acid) (PASP), a polymer of aspartic acid, has been correlated with enhanced stability in inorganic colloidal systems and can stabilize diverse colloidal systems containing metal ions griffith.edu.au. Furthermore, the stability of coordination complexes is generally enhanced with increasing ligand denticity, a phenomenon known as the chelate effect unacademy.com. While basic amino acids have been reported to strengthen chelate stability, some studies suggest that their relative content might decrease after chelation, indicating the influence of specific pH conditions during formation nih.gov. The inherent stability of these chelates ensures that calcium remains bound, preventing undesirable precipitation, especially in alkaline environments or in the presence of other food components, thereby facilitating efficient calcium release and bioavailability nih.gov.
Spectroscopic and Structural Characterization of this compound
The molecular and morphological characteristics of this compound and its chelates are extensively studied using advanced spectroscopic and microscopic techniques. These methods provide critical insights into the binding mechanisms and structural organization.
Fourier Transform Infrared Spectroscopy (FT-IR) Analyses
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for characterizing the binding sites and functional groups involved in this compound chelation. FT-IR analyses have confirmed that carboxyl oxygen atoms and amino nitrogen atoms are key binding sites with calcium in L-aspartic acid chelated calcium researchgate.net. Significant changes in the FT-IR spectra upon chelation, such as the disappearance of a specific L-Asp absorption peak at 2085.64 cm⁻¹ and the emergence of a new, prominent absorption peak at 1603.52 cm⁻¹, serve as indicators of strong chelation between the amino group of L-Asp and calcium researchgate.net.
FT-IR is also instrumental in identifying the coordination modes of calcium. The splitting of the symmetric stretching mode (νs(COO⁻)) in FT-IR spectra can indicate the presence of both monodentate and bidentate coordination of Ca²⁺ by carboxylate groups researchgate.net. Beyond identifying functional groups researchgate.net, FT-IR spectroscopy can differentiate between amorphous and crystalline forms of calcium carbonate based on their distinct vibrational bands spectroscopyeurope.com. Furthermore, FT-IR studies on calcium-binding proteins have revealed shifts in carbonyl bands in the presence of calcium, providing evidence of direct interactions between calcium ions and the carbonyl oxygens of aspartate residues nih.gov.
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Morphological Studies
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are indispensable techniques for investigating the structural and morphological characteristics of this compound and its complexes. SEM observations can reveal the macroscopic morphology of the chelated product, such as the formation of clumpy, compactly, and uniformly distributed amorphous structures resulting from the chelation reaction between oyster shell calcium and the carboxyl and amino groups of L-aspartic acid researchgate.net.
XRD analysis is crucial for confirming the crystalline phases present in the material. For instance, XRD results can confirm the formation of specific mineral types like calcium carbonate (CaCO₃), identifying characteristic diffraction peaks researchgate.netnih.gov. In the context of calcium-L-aspartate, SEM morphology and Energy Dispersive Spectroscopy (EDS) composition analysis can demonstrate the presence of elemental iron or confirm the formation of CaCO₃ deposition layers nih.gov. Notably, calcium-L-aspartate has been shown to induce the formation of a relatively dense CaCO₃ deposition layer with a distinct slate-like morphology and fine surface cracks nih.gov.
Beyond identifying crystalline phases, XRD can also provide insights into structural order and disorder. For example, increasing concentrations of poly-L-aspartic acid have been shown to induce increasing disorder and a greater contribution of the apatitic layer in the structure of octacalcium phosphate (B84403), indicating significant morphological and structural modifications researchgate.net. SEM images further illustrate how additives like poly-L-aspartate can modify the crystal morphology of calcium oxalate (B1200264) rsc.orgdoi.org, and XRD patterns can distinguish between different calcium oxalate crystal forms, such as monohydrate and dihydrate doi.org.
Prediction of Homo- and Hetero-chiral Cluster Formation
Computational models have been instrumental in investigating the formation of aqueous calcium aspartate homo- and hetero-chiral clusters. These studies suggest that the spontaneous formation of such clusters in bulk solution is unlikely due to weak and water-mediated interactions rsc.org. Instead, the formation of these clusters, often observed during the growth of vaterite in the presence of acidic chiral amino acids, is hypothesized to be favored by the presence of a crystal surface, which acts as a template rsc.org.
This concept is supported by experimental observations of chiral amplification and homochiral cluster formation of aspartic acid on achiral metal surfaces, such as Cu(111) rsc.orgacs.org. Selective adsorption of D- and L-enantiomers of aspartic acid on specific calcite crystal surfaces, particularly on terraced growth features, can lead to localized concentrations of homochiral amino acids. This selective adsorption mechanism is considered a plausible geochemical pathway for the production of homochiral polypeptides in prebiotic environments nih.govresearchgate.net.
Biochemical Roles and Metabolic Interconnections of L Aspartate Within Chelate Contexts
L-Aspartate as a Central Metabolite
L-Aspartate's central role in metabolism stems from its involvement in various synthetic and interconversion pathways, making it indispensable for cellular function.
L-Aspartate is recognized as one of the 20 proteinogenic amino acids, meaning it is directly incorporated into the biosynthesis of proteins. nih.govmetabolomicsworkbench.orguni.lunih.govmitoproteome.org Its acidic side chain (CH₂COOH) allows it to react with other amino acids, enzymes, and proteins within the body. Under physiological conditions, the aspartate side chain typically exists in its negatively charged form, contributing to the structural integrity and function of proteins, often by forming hydrogen bonds in active or binding regions. metabolomicsworkbench.orguni.lu
L-Aspartate is a crucial precursor for the biosynthesis of several other amino acids, particularly in plants and microorganisms. This includes four amino acids essential for humans: methionine, threonine, lysine, and isoleucine. fishersci.co.uknih.govmitoproteome.orgnih.govuni.luguidetopharmacology.orgdrugbank.com The conversion of aspartate into these amino acids initiates with the phosphorylation of aspartate, a reaction catalyzed by aspartate kinase, which is the first and often rate-limiting enzyme in this common pathway. guidetopharmacology.orgdrugbank.comnih.gov This pathway is vital, as it accounts for the synthesis of approximately one-fourth of the amino acids required for protein synthesis in these organisms. guidetopharmacology.org In humans and animals, this pathway is absent, rendering these aspartate-derived amino acids essential dietary components. guidetopharmacology.org
Table 1: Amino Acids Synthesized from L-Aspartate
| Amino Acid | Role (General) | Organisms where biosynthesis from Aspartate occurs |
| Methionine | Protein synthesis, metabolism, antioxidant | Plants, Microorganisms |
| Threonine | Protein synthesis, central nervous system | Plants, Microorganisms |
| Lysine | Protein synthesis, growth, muscle turnover | Plants, Microorganisms |
| Isoleucine | Protein synthesis, energy regulation | Plants, Microorganisms |
L-Aspartate plays a critical role in the synthesis of nucleotides, the fundamental building blocks of DNA and RNA. It contributes a nitrogen atom during the biosynthesis of inosine, which serves as a precursor to purine (B94841) bases. nih.govmetabolomicsworkbench.orgnih.gov Furthermore, L-Aspartate is essential for the de novo synthesis of pyrimidines and is required for the conversion of inosine-5′-monophosphate (IMP) to adenosine-5′-monophosphate (AMP) in the purine biosynthesis pathway. fishersci.co.uknih.gov
Within the Purine-Nucleotide Cycle (PNC), L-Aspartate is a key participant. This cycle is a metabolic pathway that regulates the levels of adenine (B156593) nucleotides, generating byproducts such as ammonia (B1221849) and fumarate. fishersci.caguidetoimmunopharmacology.orguni.lu Specifically, aspartate is utilized along with IMP to produce adenylosuccinate (S-AMP), which is then converted to AMP and fumarate. fishersci.cawikipedia.org The de novo purine synthesis pathway involves multiple enzymatic reactions that build the purine ring structure on ribose 5-phosphate, utilizing substrates like aspartate, glutamine, and glycine. medchemexpress.comnih.gov
L-Aspartate is a crucial precursor in the de novo biosynthesis pathway of Nicotinamide (B372718) Adenine Dinucleotide (NAD), a ubiquitous coenzyme involved in numerous redox reactions. fishersci.co.uknih.govnih.govnih.govmetabolomicsworkbench.orgnih.gov This pathway, predominantly found in many bacteria and plants, begins with the oxidation of L-Aspartate to α-iminosuccinic acid by the enzyme L-aspartate oxidase. nih.govnih.govnih.govmetabolomicsworkbench.orgnih.gov Subsequently, α-iminosuccinate condenses with dihydroxyacetone phosphate (B84403) to form quinolinic acid, which is then converted to nicotinate (B505614) mononucleotide, ultimately leading to NAD. nih.govnih.govmetabolomicsworkbench.orgnih.gov In contrast, eukaryotes often synthesize quinolinic acid from tryptophan via the kynurenine (B1673888) pathway. nih.govnih.gov
Table 2: Key Intermediates in NAD Biosynthesis from L-Aspartate
| Step | Reactant (from Aspartate) | Enzyme (Example) | Product |
| 1 | L-Aspartate | L-Aspartate oxidase | Iminoaspartic acid |
| 2 | Iminoaspartic acid | Quinolinate synthetase | Quinolinic acid |
| 3 | Quinolinic acid | Quinolinate phosphoribosyltransferase | Nicotinate mononucleotide |
| 4 | Nicotinate mononucleotide | (Further enzymatic steps) | Nicotinamide Adenine Dinucleotide (NAD) |
Involvement in Carbon and Nitrogen Metabolism
L-Aspartate serves as a critical link between carbon and nitrogen metabolic pathways, demonstrating significant metabolic plasticity. fishersci.co.ukmitoproteome.org
L-Aspartate is deeply integrated with the Tricarboxylic Acid (TCA) cycle (also known as the Krebs cycle) and glycolysis pathways, which are central to energy production and cellular metabolism. fishersci.co.ukflybase.org It is reversibly interconverted with oxaloacetate, a key intermediate of the TCA cycle, through a transamination reaction catalyzed by aspartate aminotransferase (AspAT). fishersci.co.uknih.gov This interconversion highlights aspartate's role in linking amino acid metabolism to the organic acids of the TCA cycle and carbon metabolism within the glycolysis pathway. fishersci.co.uk
A notable function of aspartate in this context is its participation in the malate-aspartate shuttle. This shuttle is crucial for transferring reducing equivalents (NADH) generated during glycolysis in the cytosol into the mitochondria, where they are used for oxidative phosphorylation to generate ATP. nih.govmetabolomicsworkbench.orgnih.govnih.govflybase.org The shuttle relies on the ready interconversion of aspartate and oxaloacetate. nih.govnih.gov
L-Aspartate exhibits metabolic plasticity, capable of functioning as both a carbon source and a nitrogen source depending on cellular needs. For instance, it can provide a carbon backbone for gluconeogenesis, leading to the synthesis of compounds like trehalose. Concurrently, it acts as a nitrogen donor for nucleotide synthesis. This dual role enables effective carbon-nitrogen budgeting within cells, contributing to metabolic self-organization and adaptation to varying resource availability. mitoproteome.org The TCA cycle itself is a nexus of both catabolic and anabolic metabolism, and oxaloacetate, derived from or converted to aspartate, provides a critical carbon backbone for various anabolic pathways, including protein and nucleotide biosynthesis.
Molecular Mechanisms of L Aspartate S Influence on Cellular Calcium Dynamics
Modulation of Intracellular Calcium Homeostasis
Maintaining precise intracellular calcium (Ca²⁺) concentrations is vital for cell function and survival. The L-aspartate moiety, through its involvement in metabolic and transport pathways, contributes to this delicate balance.
Studies using L-ornithine L-aspartate (LOLA), a compound containing L-aspartate, have demonstrated its capacity to modulate cytosolic calcium ([Ca²⁺]c) levels in cellular models. For instance, in human neuroblastoma SH-SY5Y cells treated with rotenone (B1679576) (ROT), LOLA significantly reduced elevated cytosolic calcium concentrations, restoring them closer to control levels. This effect was not observed in cells treated with 6-hydroxydopamine (6-OHDA) nih.govmdpi.comresearchgate.net. The mechanism underlying this reduction by LOLA is associated with its ability to modulate nitric oxide (NO) production and enhance the expression and activity of sodium-calcium exchangers (NCXs) nih.govmdpi.comresearchgate.net.
Conversely, increased reactive oxygen species (ROS) production, as seen in ROT-treated cells, can lead to an increase in intracellular calcium, potentially by stimulating the reverse mode activity of ROS-sensitive NCX1 nih.govmdpi.com. In this context, LOLA's action in reducing ROS and NO production contributes to mitochondrial calcium efflux, partly through mitochondrial NCX3 nih.govmdpi.com.
Cytosolic Ca²⁺ concentration is intricately regulated by a network of channels, pumps, and exchangers located on cellular membranes frontiersin.org. The influx of calcium through N-methyl-D-aspartate (NMDA) receptors, for example, is a known mechanism that increases intracellular calcium in neurons nih.govnih.govgenome.jpphysiology.orgjneurosci.org. Furthermore, the opening of inositol (B14025) 1,4,5-trisphosphate receptors (InsP₃Rs) is biphasically regulated by cytosolic Ca²⁺, where low concentrations (<1 µM) can activate the receptor, while higher concentrations (1-10 µM) can inhibit it, illustrating a bell-shaped curve of activity frontiersin.org.
Table 1: Impact of L-Ornithine L-Aspartate (LOLA) on Calcium Homeostasis in SH-SY5Y Cells
| Condition (SH-SY5Y Cells) | Cytosolic Calcium ([Ca²⁺]c) | Mitochondrial Calcium Content | Related NCX Activity/Expression | Reference |
| Control | Baseline | Baseline | Baseline | nih.govmdpi.com |
| Rotenone (ROT) | Increased | Increased | Increased NCX1 & NCX3 expression; increased reverse mode NCX activity mdpi.com | nih.govmdpi.com |
| ROT + LOLA | Significantly Reduced | Reduced | Increased NCXs expression and activity, modulating NO production nih.govmdpi.com | nih.govmdpi.com |
| 6-Hydroxydopamine (6-OHDA) | Increased | Increased | Increased NCX3 expression; increased reverse mode NCX activity mdpi.com | nih.govmdpi.com |
| 6-OHDA + LOLA | No Significant Change | Increased | Increased NCXs expression and activity, modulating NO production nih.govmdpi.com | nih.govmdpi.com |
Mitochondria are crucial regulators of cellular calcium homeostasis, and their calcium content is tightly linked to cytosolic calcium levels, mitochondrial membrane potential, and ROS production mdpi.com. The L-aspartate component, particularly through its role in the malate-aspartate shuttle (MAS), significantly influences mitochondrial calcium dynamics.
LOLA has been shown to induce a reduction in mitochondrial calcium content in SH-SY5Y cells exposed to ROT, while conversely causing an increase in mitochondrial calcium levels in cells exposed to 6-OHDA nih.govresearchgate.net. Calcium itself is a major regulator of mitochondrial respiration, essential for meeting cellular energetic demands through ATP synthesis csic.esnih.govjneurosci.org.
Mitochondria can sense increases in cytosolic Ca²⁺ through aspartate-glutamate carriers (AGCs), such as Aralar (also known as AGC1 or Slc25a12), which are key components of the MAS nih.govnih.gov. An increase in cytosolic Ca²⁺ stimulates the transfer of metabolites across the inner mitochondrial membrane by activating these Ca²⁺-regulated mitochondrial carriers nih.govjneurosci.org. Aralar/AGC1, activated by modest increases in cytosolic Ca²⁺ (with a half-maximal activation, S₀.₅, of approximately 300 nM), upregulates respiration in cortical neurons by enhancing the supply of pyruvate (B1213749) into mitochondria nih.govnih.govnih.govjneurosci.orgcapes.gov.brjneurosci.org.
While the mitochondrial calcium uniporter (MCU) facilitates calcium uptake into the mitochondrial matrix and stimulates mitochondrial dehydrogenases csic.esnih.govnih.govjneurosci.orgcapes.gov.brplos.org, studies in neurons utilizing glucose as fuel suggest that MCU may not be the primary pathway for oxidative phosphorylation (OXPHOS) regulation under basal or stimulated conditions. Instead, the Aralar-MAS pathway appears to be the dominant Ca²⁺-dependent mechanism that simultaneously tunes glycolysis and OXPHOS jneurosci.orgcapes.gov.brbiorxiv.org. However, excessive mitochondrial Ca²⁺ uptake can lead to detrimental ROS production frontiersin.org.
Interplay with Calcium-Regulating Proteins and Channels
The L-aspartate component's influence on cellular calcium dynamics is mediated through its direct or indirect effects on specific proteins and channels involved in calcium transport and regulation.
Sodium-calcium exchangers (NCXs) are crucial for regulating intracellular calcium homeostasis by extruding Ca²⁺ from the cytoplasm, typically in exchange for Na⁺ plos.orgportlandpress.com. The L-aspartate component, as part of LOLA, has been shown to increase the expression and activity of NCXs, contributing to a reduction in cytosolic Ca²⁺ levels nih.govmdpi.comresearchgate.net.
Specifically, in SH-SY5Y cells treated with rotenone (ROT), an increase in both NCX1 and NCX3 expression was observed. In contrast, cells exposed to 6-hydroxydopamine (6-OHDA) showed an increase in NCX3 protein expression without a corresponding change in NCX1 expression mdpi.com. Both ROT and 6-OHDA were found to enhance the reverse mode of operation of sodium-calcium exchangers, leading to an increase in cytosolic calcium concentration mdpi.com. In the context of ROT-induced increased ROS production, the stimulation of ROS-sensitive NCX1 activity in the reverse mode contributes to elevated intracellular calcium. LOLA, by reducing ROS and NO production, promotes mitochondrial calcium efflux, partly through mitochondrial NCX3 nih.govmdpi.com.
NCX1 is widely distributed and highly expressed in the heart, brain, and kidney, while NCX2 is found in the brain, and NCX3 is present in the brain and skeletal muscle portlandpress.com. NCX1 activity is regulated by cytoplasmic Ca²⁺ portlandpress.com. Under certain conditions, such as membrane depolarization or increased intracellular sodium levels, NCX1 can reverse its operation, allowing Ca²⁺ entry into the cell plos.orgportlandpress.com. Furthermore, NCX1 expression can be upregulated by transcription factors like NF-κB, HIF-1α, or CREB in tumor cells, where it often operates in reverse mode, leading to elevated cytosolic calcium mdpi.com.
The L-aspartate component is directly involved with aspartate-glutamate carriers (AGCs), particularly Aralar (AGC1/Slc25a12), which are calcium-regulated mitochondrial carriers and integral components of the malate-aspartate shuttle (MAS) csic.esnih.govnih.govnih.govjneurosci.orgcapes.gov.brjneurosci.orgcapes.gov.brbiorxiv.orgwikipedia.orgmdpi.comcapes.gov.br. Aralar facilitates the calcium-dependent exchange of cytoplasmic glutamate (B1630785) with mitochondrial aspartate across the inner mitochondrial membrane wikipedia.orgnih.gov.
Aralar is known to bind to a single calcium ion with high affinity wikipedia.org. The binding of calcium to the EF-hand motifs located in the N-terminal regulatory domain of AGCs (including Aralar and Citrin) triggers their activation capes.gov.brwikipedia.orgmdpi.comnih.govcam.ac.uk. This calcium binding induces a conformational change in the protein, which opens a vestibule, allowing substrates to enter the carrier domains wikipedia.orgcam.ac.uk. Aralar/AGC1 is activated by relatively modest increases in cytosolic Ca²⁺, with an S₀.₅ value of approximately 300 nM nih.govnih.govnih.govjneurosci.orgcapes.gov.br. The calcium-dependent activation of MAS, mediated by Aralar, leads to increased glycolysis, pyruvate production, and respiration jneurosci.orgcapes.gov.brbiorxiv.org. This mechanism positions Aralar/MAS as a major contributor to the upregulation of oxidative phosphorylation (OXPHOS) in neurons, particularly under moderate metabolic workloads, by enhancing pyruvate supply to mitochondria csic.esnih.govjneurosci.org.
Table 2: Calcium-Dependent Activation Parameters of Aspartate-Glutamate Carriers (AGCs)
| Carrier Isoform | Location | Activation Mechanism | S₀.₅ for Ca²⁺ Activation | Physiological Role | Reference |
| Aralar (AGC1/Slc25a12) | Inner Mitochondrial Membrane | Calcium binding to N-terminal EF-hand motifs | ~300 nM (cytosolic Ca²⁺) | Exchanges cytoplasmic glutamate for mitochondrial aspartate; component of MAS; upregulates neuronal respiration by enhancing pyruvate supply; tunes glycolysis and OXPHOS | nih.govnih.govnih.govjneurosci.orgcapes.gov.brwikipedia.orgmdpi.comcam.ac.uk |
| Citrin (AGC2/Slc25a13) | Inner Mitochondrial Membrane | Calcium binding to N-terminal EF-hand motifs | ~100-150 nM (liver mitochondria) | Exchanges cytoplasmic glutamate for mitochondrial aspartate; component of MAS; involved in urea (B33335) cycle and gluconeogenesis | capes.gov.brmdpi.comnih.govcam.ac.uk |
Interactions with Cellular Signaling Pathways
Calcium signaling is a fundamental process in the nervous system and is critical for a wide array of cellular functions, acting as a ubiquitous second messenger frontiersin.orgnih.govgenome.jpnih.govbiologists.comwikipedia.org. The L-aspartate component, through its involvement in NMDA receptor activity and metabolic pathways, intersects with several key signaling cascades.
Calcium influx into postsynaptic neurons via NMDA receptors, which are sensitive to L-aspartate and glutamate, activates various downstream signaling pathways. These include the activation of small GTPase Rac1, calmodulin-dependent kinase kinase (CaMKK), and CaMKI nih.govgenome.jp. Furthermore, calcium influx through NMDA receptors can also lead to the downregulation of NMDA channel gating via a process known as Ca²⁺-dependent inactivation (CDI), which is mediated by the binding of calmodulin to the NR1 subunit of the NMDA receptor nih.gov.
Calcium signaling also significantly influences gene expression, playing a crucial role in mammalian neuronal synaptic plasticity at transcriptional, post-transcriptional (e.g., alternative splicing), and translational levels nih.gov. A common pathway that increases cytoplasmic calcium concentration is the phospholipase C (PLC) pathway, which, upon activation by various cell surface receptors, hydrolyzes the membrane phospholipid PIP₂ to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then regulates IP₃Rs, leading to the release of Ca²⁺ from the endoplasmic reticulum (ER) frontiersin.orggenome.jpwikipedia.org.
Once intracellular Ca²⁺ concentration increases, it activates other signaling pathways and transcription factors. These include the calmodulin–calcineurin pathway, which ultimately leads to the activation of nuclear factor of activated T-cells (NFAT), as well as calcium-dependent kinases (CaMK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) genome.jpbiologists.comfrontiersin.org. Additionally, STIM proteins (STIM1 and STIM2) act as sensors for ER Ca²⁺ store depletion, triggering the activation of store-operated calcium entry (SOCE) through Orai1 channels biologists.comfrontiersin.org.
Cellular Transport and Absorption Mechanisms of Calcium L Aspartate Non Human Cellular/animal Models
Pathways of Chelate Transport Across Biological Membranes
The form in which calcium is presented to the intestinal epithelium can significantly influence its absorption. Calcium chelates, such as calcium L-aspartate, are compounds where calcium is bound to an organic molecule, in this case, the amino acid L-aspartic acid. researchgate.netrroij.com This chelation can affect the mechanisms by which calcium traverses the intestinal barrier.
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the intestinal absorptive epithelium and is widely used to study the transport of nutrients and drugs. researchgate.netmdpi.comfrontiersin.org These cells, when cultured on permeable supports, differentiate to form a monolayer with tight junctions and express various transport proteins, making them a valuable tool for investigating intestinal transport mechanisms. researchgate.netmdpi.com
Studies utilizing Caco-2 cell models have been instrumental in elucidating the transcellular transport of calcium. nih.gov The transcellular pathway involves three main steps: the entry of calcium across the apical membrane of the enterocyte, its diffusion through the cytoplasm, and its extrusion across the basolateral membrane into the bloodstream. karger.comphysiology.org Research suggests that calcium chelates may enhance calcium transport. For instance, studies on calcium-peptide chelates have shown that they can significantly increase calcium transport across Caco-2 cell monolayers. nih.gov Some peptide chelates are thought to facilitate calcium uptake by interacting with and passing through the cell membrane, sometimes involving specific transport proteins. nih.gov For example, certain calcium-peptide chelates have been shown to increase the expression of calcium transport proteins, thereby promoting cellular uptake. nih.gov The transport of nanoparticles across Caco-2 cell monolayers has been shown to involve pathways such as clathrin- and caveolae-mediated transcytosis. ualberta.ca
The paracellular pathway facilitates the transport of ions and small molecules through the tight junctions that connect adjacent epithelial cells. caldic.com This transport is a passive process, driven by the electrochemical gradient across the epithelium. karger.com The permeability of the paracellular route is regulated by the proteins that form the tight junctions, such as claudins and occludin. karger.compsu.edu While the transcellular pathway is saturable and primarily active in the duodenum, the paracellular pathway is non-saturable and is the predominant route for calcium absorption in the jejunum and ileum, especially when dietary calcium intake is high. karger.com The structure of the tight junctions creates aqueous pores that exhibit cation selectivity, allowing for the passage of ions like calcium. psu.edu The efficiency of paracellular transport can be influenced by various factors, including the integrity of the tight junctions and the luminal concentration of the substance being transported. psu.edu
Role of Specific Calcium Transport Proteins in Chelate Uptake (e.g., TRPV5, TRPV6 in Caco-2 cells)
The transcellular transport of calcium is mediated by a series of specialized proteins. nih.gov The initial entry of calcium into the enterocyte from the intestinal lumen is primarily facilitated by the transient receptor potential vanilloid (TRPV) family of ion channels, specifically TRPV6 and, to a lesser extent, TRPV5. nih.govplos.org TRPV6 is considered the "gatekeeper" of active calcium absorption in the intestine. plos.org
Once inside the cell, calcium binds to calcium-binding proteins, such as calbindin-D9k, which buffer the intracellular calcium concentration and facilitate its transport to the basolateral membrane. caldic.comnih.gov Finally, calcium is actively extruded from the cell into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1). karger.comphysiology.org
Comparative Studies on Calcium Absorption Efficiency in Animal Models
Animal models, particularly rats, are frequently used to assess the in vivo bioavailability and physiological effects of different calcium supplements. nih.govscielo.br These studies provide valuable insights into how compounds like this compound are absorbed and utilized by the body.
The apparent calcium absorption rate is a key metric used to evaluate the bioavailability of a calcium source. scielo.brscielo.br It is calculated by measuring the difference between the amount of calcium ingested and the amount excreted in the feces. researchgate.net
A study investigating L-aspartic acid chelated calcium from oyster shells (ACOS) in rats demonstrated that ACOS significantly increased the apparent calcium absorption rate compared to other calcium forms. researchgate.netmdpi.com Similarly, research on calcium-binding oligopeptides from bonito hydrolysate (PBH-Ca) also showed a significant increase in the apparent calcium absorption rate in rats. scielo.brscielo.br In one study, the apparent calcium absorption rates for three different doses of a whey-calcium chelate were all significantly higher than those for the control groups. nih.gov These findings suggest that chelating calcium with amino acids or peptides can enhance its absorption from the gastrointestinal tract.
Table 1: Apparent Calcium Absorption Rate in Animal Models
| Calcium Source | Animal Model | Outcome | Citation |
|---|---|---|---|
| L-aspartic acid chelated calcium from oyster shell (ACOS) | Rats | Significantly higher apparent calcium absorption rate compared to other calcium treatments. | researchgate.netmdpi.com |
| Calcium-binding oligopeptides from bonito hydrolysate (PBH-Ca) | Rats | Significantly increased apparent calcium absorption rate. | scielo.brscielo.br |
This table is for illustrative purposes and synthesizes findings from multiple studies. Direct comparison between studies may be limited by differences in experimental design.
Beyond absorption, it is crucial to assess how effectively the absorbed calcium is retained and utilized for functions such as bone growth and mineralization. researchgate.net Animal studies often evaluate parameters like bone mineral density (BMD), bone mineral content (BMC), and various bone histomorphological features. nih.govscielo.br
In the study on ACOS, the enhanced calcium absorption translated into improved bone growth indexes in rats. researchgate.net Similarly, research on calcium-binding oligopeptides (PBH-Ca) found that it not only increased the apparent calcium absorption rate but also led to an increase in bone volume/total volume (BV/TV) and femoral bone mineral density in rats. scielo.br Another study reported that L-aspartic acid calcium promotes bone growth in rats with low calcium levels. scielo.br Research on broiler chickens has also shown that dietary calcium levels affect bone parameters such as tibia ash content. dergipark.org.tr These studies collectively indicate that enhanced absorption of chelated calcium can lead to greater calcium retention and positively impact skeletal health in animal models.
Table 2: Bone Growth Parameters in Animal Studies
| Calcium Source | Animal Model | Key Findings | Citation |
|---|---|---|---|
| L-aspartic acid chelated calcium from oyster shell (ACOS) | Rats | Improved bone growth indexes. | researchgate.net |
| Calcium-binding oligopeptides from bonito hydrolysate (PBH-Ca) | Rats | Increased bone volume/total volume (BV/TV) and femoral bone mineral density. | scielo.br |
This table summarizes findings from various animal studies. Methodologies and specific parameters measured may differ between studies.
Advanced Research Applications and Methodologies
Development of Calcium-Aspartate Bio-Metal-Organic Frameworks (Bio-MOFs)
The use of naturally occurring biomolecules as building blocks for metal-organic frameworks (MOFs) has led to the development of biocompatible and biodegradable materials known as Bio-MOFs. In this context, L-aspartic acid, a naturally occurring amino acid, serves as an organic ligand that can be coordinated with metal nodes like calcium (Ca²⁺) to form novel porous materials. rsc.orgrsc.org Calcium is a particularly suitable metal for these applications due to its abundance, low cost, non-toxic nature, and established biological importance. rsc.org
The synthesis of calcium-aspartate Bio-MOFs involves the reaction of a calcium salt with L-aspartic acid as the organic linker. rsc.orgresearchgate.net This process yields a material with a unique structure and properties. While some metal-aspartate MOFs have shown limited hydrolytic stability, the development of calcium-aspartate Bio-MOFs represents an advancement in creating more stable structures for various applications. rsc.org
Characterization of the synthesized calcium-aspartate Bio-MOF is performed using a suite of analytical techniques to confirm its structure, composition, and properties. These methods typically include:
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination between the calcium metal center and the carboxylate groups of the L-aspartic acid ligand.
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the MOF.
Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape of the synthesized material.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the Bio-MOF and determine its decomposition profile. researchgate.net
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity of the material, which are critical parameters for many applications, although some studies have noted that certain calcium-aspartate MOFs achieve high functionality despite low porosity and surface area. rsc.orgresearchgate.net
One specific study reported the synthesis of a novel chiral oxamidato-based bioMOF with the formula Ca₅II{CuII₁₀[(S,S)-aspartamox]₅}·160H₂O, derived from L-aspartic acid, which demonstrates the complex and versatile structures that can be achieved. acs.org
To ensure the efficient and reproducible synthesis of calcium-aspartate Bio-MOFs with desired characteristics, parametric optimization is crucial. A statistical methodology known as the Box-Behnken experimental design has been successfully employed for this purpose. rsc.orgresearchgate.netresearchgate.net This approach allows researchers to systematically study the effects of multiple variables on the reaction yield and final properties of the Bio-MOF. The goal is to identify the optimal synthesis conditions that lead to the highest possible reaction yield. rsc.orgresearchgate.net
The optimization process involves varying key reaction parameters and analyzing their impact. The table below outlines the factors typically considered in a Box-Behnken design for the synthesis of calcium-aspartate Bio-MOF.
| Parameter (Variable) | Typical Range/Levels Studied | Objective of Optimization | Source |
|---|---|---|---|
| Reactant Molar Ratio (Calcium Salt : L-Aspartic Acid) | Varied systematically (e.g., 1:1, 1:2, 2:1) | Maximize the percentage reaction yield of the final Bio-MOF product. | rsc.org, researchgate.net, rsc.org |
| Reaction Temperature | Investigated across a defined range (e.g., 60-100 °C) | ||
| Reaction Time | Studied at different durations (e.g., 12-24 hours) |
This systematic optimization is a critical step that had not been extensively reported in the literature for calcium-aspartate Bio-MOFs, marking a significant methodological advancement in the field. rsc.org
Research in Plant Physiology and Agricultural Applications
Calcium L-aspartate, particularly in nanoparticle form (Ca(L-asp)-NPs), has emerged as a novel compound for agricultural applications. rsc.org As an essential nutrient, calcium is vital for plant development, playing structural roles in cell walls and membranes. nih.govfrontiersin.org Research has focused on using Ca(L-asp)-NPs as a new type of calcium fertilizer to enhance plant growth and yield. rsc.org
Application of these nanoparticles leads to measurable improvements in:
Plant Height and Root Length: Significant increases are observed in both metrics. nih.gov
Root Structure: The treatment promotes the development of the root system, particularly the growth of coarse roots, and increases root diameter and cortex thickness. rsc.orgnih.gov
| Plant Growth Parameter | Observed Effect of Ca(L-asp)-NPs Application | Optimal Concentration (in Brassica napus L.) | Source |
|---|---|---|---|
| Plant Height | Significant Increase | 100 mg L⁻¹ | nih.gov, researchgate.net, rsc.org |
| Root Length | Significant Increase | ||
| Biomass Accumulation | Positive Increase | ||
| Root Structure Formation | Enhanced development of coarse roots, increased diameter and cortex thickness. |
This compound nanoparticles directly influence the cellular and metabolic processes within plants. A key area of impact is the plant cell wall, where calcium is a critical structural component. frontiersin.org The application of Ca(L-asp)-NPs leads to well-organized intracellular cortical thin-walled cells in the root's cross-section. rsc.org
Metabolically, the treatment increases the content of pectin (B1162225) in the cell wall. nih.gov It also affects the activity of several cell wall degrading enzymes in the roots. nih.govresearchgate.net Furthermore, the accumulation of calcium in different chemical forms within the plant tissues is positively correlated with the concentration of the applied Ca(L-asp)-NPs. nih.govresearchgate.net
| Cellular Component/Process | Impact of Ca(L-asp)-NPs Treatment | Source |
|---|---|---|
| Cell Wall Pectin Content | Increased | nih.gov, researchgate.net |
| Cell Wall Degrading Enzyme Activity (PME, CE, PG, β-Gal) | Increased | |
| Calcium Forms in Tissues (Ca-pectinate, Ca-phosphate, Ca-carbonate, Ca-oxalate) | Accumulation is positively linked with nanoparticle concentration. | nih.gov, researchgate.net |
| Cell Membrane Osmotic Regulation | Promoted accumulation of soluble sugar and soluble protein. | |
| Root Cellular Structure | Resulted in well-organized intracellular cortical cells. | rsc.org |
The primary mechanism for the uptake of calcium from Ca(L-asp)-NPs begins at the root system. The nanoparticles release Ca²⁺ ions, which are then absorbed by the roots from the surrounding solution. nih.gov Once absorbed, the calcium is transported throughout the plant via its vascular tissues to various organs, including the leaves. rsc.orgfrontiersin.org
Role in Biomineralization Processes (Non-Biological Organisms)
The study of biomineralization, the process by which organisms produce minerals, has revealed intricate mechanisms that control the formation of these inorganic structures. While often associated with biological organisms like mollusks and vertebrates, the principles of biomineralization extend to processes influenced by microorganisms. This compound, a salt of the amino acid L-aspartic acid, has emerged as a significant compound in this field, particularly in its influence on the deposition of calcium carbonate and its interactions with microbial activities.
Influence on Calcium Carbonate Deposition
L-aspartic acid, a key component of this compound, plays a crucial role in the nucleation and growth of calcium carbonate crystals. researchgate.net Research has demonstrated that L-aspartic acid can act as an organic template, influencing the crystal phase, shape, size, and aggregation of calcium carbonate. researchgate.net The concentration of L-aspartic acid is a determining factor in the transformation between different polymorphs of calcium carbonate, such as calcite and vaterite, without the need for other soluble organic additives or metal ions. researchgate.net
The interaction between the carboxyl groups of L-aspartic acid and calcium ions is fundamental to this process. researchgate.net These interactions can form coordinated bonds that limit the growth of calcium carbonate crystals and slow down their formation rate by reducing the diffusion of calcium ions in the solution. researchgate.net In situ liquid phase transmission electron microscopy has revealed the formation of organic vesicle-like structures in the presence of L-aspartic acid, which attract calcium-rich materials and serve as sites for calcium carbonate crystal formation. researchgate.net
The morphology of the resulting calcium carbonate is also heavily influenced by the presence of L-aspartic acid. researchgate.net It can mediate the aggregation of nanoscale porous phases, leading to the formation of hierarchical structures ranging from the nanoscale to the microscale. researchgate.net This control over crystal growth and aggregation is attributed to the polarity of the L-aspartic acid molecules. researchgate.net
Interactions with Microbial Bio-mineralization (e.g., Shewanella putrefaciens)
The influence of this compound extends to microbial biomineralization, a process with significant implications for areas such as microbiologically influenced corrosion inhibition (MICI). nih.govfrontiersin.orgnih.gov Studies involving the bacterium Shewanella putrefaciens have shown that the choice of calcium source is critical in the formation of protective mineralized layers. nih.govfrontiersin.orgnih.gov
When Shewanella putrefaciens is cultured in a medium containing this compound, it facilitates the formation of a stable and continuous calcium carbonate (CaCO₃) mineralized layer. nih.govfrontiersin.org This layer provides significant corrosion inhibition for materials like carbon steel. nih.govfrontiersin.orgnih.gov The aspartate ion plays a regulatory role in the growth of CaCO₃ crystals, resulting in a more uniform and smoother mineralized layer compared to other calcium sources like calcium nitrate (B79036). nih.govfrontiersin.org
The mechanism involves several factors. The presence of aspartate ions can enhance the transamination and deamination activity of S. putrefaciens, leading to the production of free ammonia (B1221849) and a subsequent increase in the medium's pH. nih.gov A higher pH, reaching approximately 8.8 after 14 days in one study, promotes the precipitation of carbonate. nih.gov
Furthermore, the aspartate molecule, being a zwitterion with both carboxyl and amino groups, can selectively adsorb onto the high-energy crystal planes of calcium carbonate. frontiersin.org This selective adsorption inhibits the growth of these planes and promotes the growth of low-energy planes, leading to a distinct and more symmetrical spherical morphology of the calcium carbonate deposits. frontiersin.org
The effectiveness of this compound in promoting a protective mineralized layer is evident in electrochemical analyses. nih.govfrontiersin.orgnih.gov Electrochemical impedance spectroscopy and potentiodynamic polarization tests have confirmed that the mineralized layers formed in the presence of this compound significantly enhance corrosion resistance. nih.govfrontiersin.orgnih.gov In contrast, other calcium sources like calcium nitrate can lead to discontinuous carbonate deposits and may even exacerbate corrosion under certain microbial conditions. nih.govfrontiersin.orgnih.gov
Interactive Data Table: Effect of Calcium Source on Shewanella putrefaciens Biomineralization
| Calcium Source | Bacterial Growth | pH Level (after 14 days) | Carbonate Deposition | Corrosion Inhibition |
| This compound | Stable | ~8.8 | Continuous, smooth layer | Significant |
| Calcium Lactate | Stable | >8 | Continuous layer | Significant |
| Calcium Nitrate | Stable | >8 | Discontinuous deposits | Exacerbated corrosion |
This table summarizes the findings from studies investigating the influence of different calcium sources on the biomineralization behavior of Shewanella putrefaciens and its effect on corrosion inhibition. nih.govfrontiersin.orgnih.gov
Emerging Research Avenues and Future Directions
Further Elucidation of L-Aspartate's Signaling Pathways and Interconnections in Complex Biological Systems
L-aspartate (L-Asp), the organic ligand in calcium L-aspartate, plays a multifaceted role as a central building block and precursor for numerous biomolecules essential for growth and defense in various organisms, including nucleotides, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), organic acids, and other amino acids nih.govresearchgate.net. In human and animal systems, L-Asp is crucial for cell proliferation, contributing to processes like protein synthesis and maintaining intracellular redox balance via the malate-aspartate shuttle (MAS) researchgate.netmdpi.com.
Emerging research highlights L-Asp's involvement in complex signaling pathways beyond its metabolic functions. For instance, L-Asp is indispensable for the synthesis of both pyrimidine (B1678525) and purine (B94841) nucleotides, which are fundamental for DNA and RNA biosynthesis and, consequently, cell multiplication and repair nih.govmdpi.commdpi.com. Studies indicate that L-Asp's availability can be a limiting factor for cell growth and proliferation, largely due to its role in redox balance and nucleotide synthesis mdpi.com.
Intriguingly, L-Aspartate has been implicated in specific intercellular signaling. Research on rat pinealocytes suggests that L-aspartate is released through microvesicle-mediated exocytosis and subsequently re-sequestered via Na+-dependent transporters, implying its function as an intercellular chemical transmitter nih.gov. Furthermore, L-aspartate signaling has been found to drive lung metastasis in cancer models through an unexpected mechanism: it activates a cell surface protein, the NMDA receptor, in cancer cells, leading to a signaling cascade that triggers eIF5A hypusination. This process subsequently enhances the cancer cells' ability to modify their environment for aggressive growth, suggesting L-aspartate's potential as a target for therapeutic interventions in metastatic diseases news-medical.net.
The interplay between L-aspartate and immune responses is also an active area of investigation. Aspartate metabolism has been shown to influence macrophage function and the production of interleukin-1β (IL-1β) in inflammatory macrophages. This effect may involve the activation of hypoxia-inducible factor-1α (HIF-1α) and inflammasome, as well as an increase in asparagine levels, indicating a role in directing M1 macrophage polarization frontiersin.org. The presence of calcium ions is also critical, as calcium levels can influence malate-aspartate shuttle activities, and N-methyl aspartate (a derivative) can activate voltage-dependent calcium conductance nih.govthegoodscentscompany.com.
Comprehensive Systems Biology Approaches to L-Aspartate Metabolism and this compound Function
Systems biology can provide insights into how this compound, as a source of both calcium and L-aspartate, influences these interconnected metabolic fluxes. For instance, studies on L-ornithine L-aspartate (LOLA), a mixture containing L-aspartate, have demonstrated its ability to restore mitochondrial function and modulate intracellular calcium homeostasis. This highlights a systems-level impact on cellular metabolism and ion regulation, particularly in models of neurodegeneration where mitochondrial dysfunction and calcium dysregulation are central nih.gov. Such research underscores the importance of examining how the delivery of L-aspartate in a chelated form, like this compound, might exert systemic effects by influencing multiple cellular processes simultaneously. Further research could focus on mapping the precise nodes and feedback loops within these metabolic and signaling networks that are modulated by this compound.
Advanced Material Science Applications Beyond Biomedical Contexts
While this compound is primarily recognized for its biomedical applications, particularly as a highly bioavailable calcium supplement wbcil.commedchemexpress.com, L-aspartic acid and its metal complexes hold promise in advanced material science beyond the biomedical field.
One significant area is the synthesis of Metal-Organic Frameworks (MOFs). L-aspartic acid can serve as an organic ligand, with metal ions like calcium acting as metal nodes, to construct amino acid-based MOFs rsc.org. Although some aspartate-based MOFs have been explored for biomedical uses (e.g., hemostatic agents), the underlying principle of using L-aspartate to create stable, structured materials has broader implications. For example, L-aspartate has been successfully used as a linker to design stable sodium MOFs, which are rare but have potential applications in areas such as Na-ion batteries osti.gov.
The coordination chemistry of L-aspartic acid with various metal ions, including lanthanides, has been investigated, revealing potential for materials with unique magnetic properties researchgate.net. Furthermore, L-aspartic acid has been utilized in the development of polymer-metal complexes. For instance, studies have explored the metal-ion binding properties of L-aspartic acid when supported on crosslinked polyacrylamide with transition metal ions like Cu(II) and Zn(II). These complexes show promise as catalyst supports due to their inert, non-toxic, and non-volatile nature, offering advantages in heterogeneous catalysis such as thermal stability, selectivity, and recyclability indexcopernicus.com.
The role of carboxyl-containing compounds, such as L-aspartate, in influencing the controlled synthesis and surface functionalization of calcium carbonate (CaCO3) is also relevant. CaCO3-based nanostructured materials are being explored for applications beyond biomedicine, including environmental remediation and energy production and storage, suggesting a broader scope for L-aspartate in inorganic material design rsc.org.
Development of Novel Analytical Techniques for this compound Detection and Quantification in Biological Matrices
Commonly employed methods that could be adapted or further developed for this compound include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the precise detection and quantification abilities of mass spectrometry. It is highly effective for analyzing pharmaceutical compounds in complex biological matrices like blood, plasma, urine, and tissue samples mdpi.comresearchgate.net. The development of specific LC-MS/MS methods with optimized parameters would be crucial for this compound.
Ligand-Binding Assays (LBAs) : Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) are gold standards for quantifying large molecules and could potentially be developed if specific antibodies against this compound or its unique metabolites could be generated mdpi.com.
Electrochemical Techniques : While not explicitly mentioned for this compound, electrochemical methods are recognized for their potential in pharmaceutical analysis and could offer sensitive and selective detection researchgate.net.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Given that this compound contains calcium, ICP-MS could be utilized for elemental quantification of calcium in biological samples, potentially coupled with techniques like laser ablation (LA-ICP-MS) for in-situ analysis at cellular levels universiteitleiden.nl. This would provide information on calcium content delivered by the compound.
Capillary Electrophoresis (CE) : CE has proven utility in analysis and detection, though sensitivity improvements, possibly through sample preconcentration techniques like solid-phase extraction (SPE) or liquid-liquid extraction, would be beneficial for trace analysis of this compound japsonline.com.
Future directions in analytical techniques for this compound would involve developing highly sensitive, specific, and high-throughput methods that can accurately differentiate the intact chelate from its dissociated components (calcium ions and L-aspartate) and other endogenous compounds in various biological fluids and tissues. This would likely involve advanced chromatographic separations coupled with high-resolution mass spectrometry, potentially incorporating isotopic labeling or novel derivatization strategies to enhance detection limits and specificity. The integration of artificial intelligence (AI) with these analytical platforms could also lead to more efficient data processing and interpretation for complex biological matrices researchgate.net.
Q & A
Q. Resolving contradictions :
- Dose-dependent effects : Low doses (25 mg·L⁻¹) enhance growth, while high doses (≥75 mg·L⁻¹) induce oxidative stress. Validate via dose-response curves and triplicate trials .
- Species specificity : Results in cotton may not extrapolate to legumes; repeat experiments across models.
Advanced: How can researchers address conflicting data on this compound’s role in enzyme inhibition or activation?
Answer:
Methodological considerations:
- Enzyme kinetics : Use Michaelis-Menten assays to determine if this compound acts as a competitive/non-competitive inhibitor. For example, L-aspartate competes with L-glutamate in bacterial transport systems (Ki = 1.2 mM) .
- Chelation interference : Pre-incubate enzymes with EDTA to rule out metal-ion mediation.
- Structural analysis : Molecular docking simulations to predict binding sites on target enzymes (e.g., aspartate transaminase) .
Advanced: What strategies are used to investigate this compound’s interaction with other micronutrients in metabolic pathways?
Answer:
- Synergistic studies : Co-administer with zinc or magnesium aspartates and measure uptake via competitive binding assays .
- Omics integration : Transcriptomics (RNA-seq) to identify genes upregulated under this compound supplementation (e.g., Ca²⁺ transporters, antioxidant pathways) .
- Tracer techniques : Stable isotopes (e.g., ¹³C-labeled aspartate) to map metabolic flux in Krebs cycle intermediates .
Basic: What are the best practices for ensuring reproducibility in this compound research?
Answer:
- Detailed protocols : Publish exact chelation conditions (pH, temperature, molar ratios) and characterization data (FTIR peaks, XRD patterns) .
- Open data : Share raw datasets (e.g., antioxidant enzyme activity, Ca²⁺ uptake rates) in supplementary materials .
- Negative controls : Include unchelated calcium and aspartic acid in bioavailability assays .
Advanced: How do researchers validate this compound’s stability under varying storage conditions?
Answer:
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Structural integrity : Compare pre- and post-storage FTIR/XRD profiles to detect hydrolysis or crystallization changes .
- Bioactivity retention : Re-test post-storage samples in bioavailability assays (e.g., in vitro Ca²⁺ release) .
Data Contradiction Analysis Example
Conflict : Some studies report enhanced calcium uptake in plants , while others show no effect in mammals .
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
